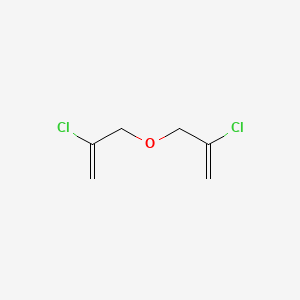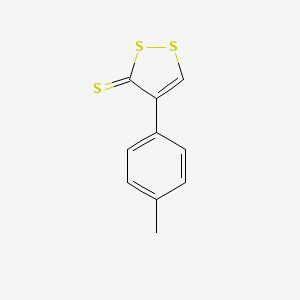
4-(4-Methylphenyl)dithiole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylphenyl)dithiole-3-thione is a sulfur-containing heterocyclic compound with the molecular formula C10H8S3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylphenyl)dithiole-3-thione typically involves the reaction of 4-methylphenyl-substituted precursors with sulfurizing agents. One common method includes the use of Lawesson’s reagent or elemental sulfur in the presence of a solvent like toluene . The reaction is usually carried out under reflux conditions to ensure complete sulfurization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for better control over reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-Methylphenyl)dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(4-Methylphenyl)dithiole-3-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex sulfur-containing compounds.
Medicine: It is being investigated for its chemopreventive properties, especially in cancer research.
Industry: Its unique chemical properties make it useful in the development of new materials and catalysts.
Mécanisme D'action
The primary mechanism of action of 4-(4-Methylphenyl)dithiole-3-thione involves the activation of the Nrf2 signaling pathway. This leads to the induction of phase II detoxification enzymes, which play a crucial role in protecting cells from oxidative stress and carcinogens . The compound also releases hydrogen sulfide (H2S), which acts as a signaling molecule in various physiological processes .
Comparaison Avec Des Composés Similaires
Oltipraz: Another 1,2-dithiole-3-thione derivative known for its chemopreventive properties.
Anethole dithiolethione: Used as a saliva stimulant and has similar pharmacological activities.
Uniqueness: 4-(4-Methylphenyl)dithiole-3-thione stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to modulate the Nrf2 pathway and release H2S makes it particularly valuable in research focused on oxidative stress and cancer prevention .
Propriétés
Numéro CAS |
3467-29-6 |
|---|---|
Formule moléculaire |
C10H8S3 |
Poids moléculaire |
224.4 g/mol |
Nom IUPAC |
4-(4-methylphenyl)dithiole-3-thione |
InChI |
InChI=1S/C10H8S3/c1-7-2-4-8(5-3-7)9-6-12-13-10(9)11/h2-6H,1H3 |
Clé InChI |
WZSFCQCPPNROON-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CSSC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-bromophenyl)-5-[[2-(1H-indol-3-yl)ethylamino]-(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14159016.png)
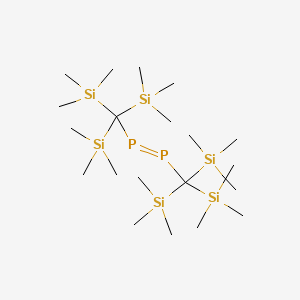
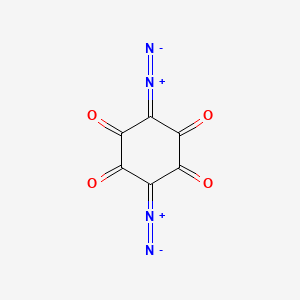
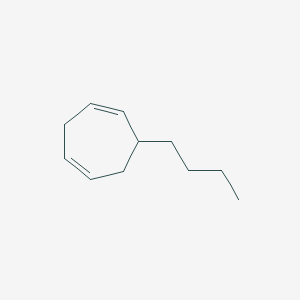
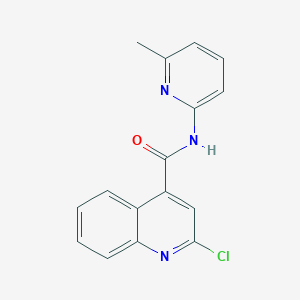
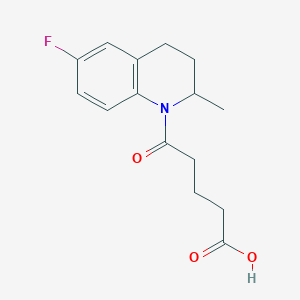
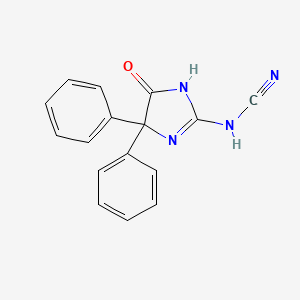

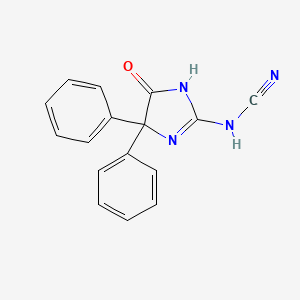
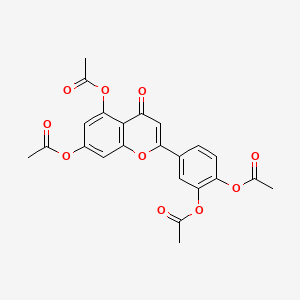
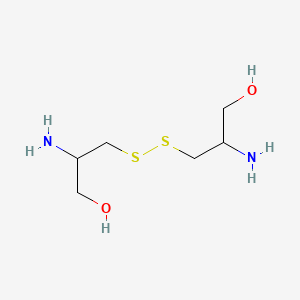

![5-Tert-butyl-7-(heptafluoropropyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14159105.png)
